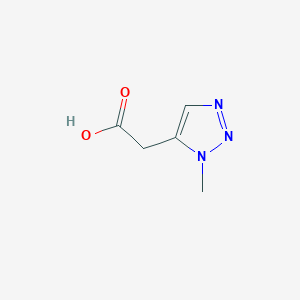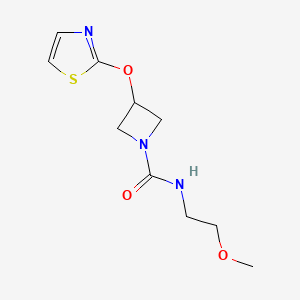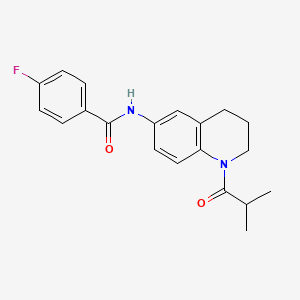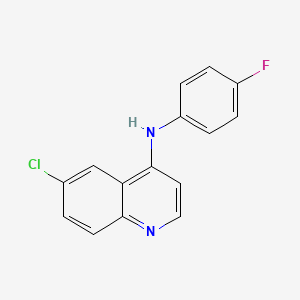
2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry and other scientific fields .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid may also interact with various biological targets.
Mode of Action
Similar compounds have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds , it is likely that this compound impacts multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
The wide range of biological activities exhibited by similar compounds suggests that the effects of this compound at the molecular and cellular level are likely to be diverse and potentially significant.
Biochemische Analyse
Biochemical Properties
It is known that the triazole moiety in similar compounds actively contributes to binding to the active site of enzymes . This suggests that 2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid may interact with various enzymes and proteins in biochemical reactions.
Cellular Effects
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may have a broad impact on cell function.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. The triazole moiety in similar compounds has been found to interact with β-tubulin via hydrogen bonding with numerous amino acids . This suggests that this compound may exert its effects at the molecular level through similar interactions.
Temporal Effects in Laboratory Settings
The compound is known to be stable at room temperature .
Metabolic Pathways
Indole derivatives, which share a similar structure, are known to be involved in various metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of azidoacetamides with β-ketoesters and acetylacetone. This method allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from readily available reagents under metal-free conditions . Another method involves the 1,3-dipolar cycloaddition reactions of azides to terminal acetylenes, which is a widely used approach for synthesizing triazole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid has a wide range of applications in scientific research, including:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid include other triazole derivatives such as:
- 1,2,3-triazole-4-carboxylic acid
- 1,2,3-triazole-1-yl)acetic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
2-(3-methyltriazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-4(2-5(9)10)3-6-7-8/h3H,2H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNNCUHGAIAQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2696419.png)





![Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate](/img/structure/B2696431.png)
![2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2696432.png)


![2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2696438.png)
![methyl 3-{2-[(allylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2696439.png)
![N-[2-(FURAN-3-YL)ETHYL]-2-(3-METHYLPHENOXY)ACETAMIDE](/img/structure/B2696440.png)
